pan-Raf/RTK inhibitor I-16
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Overview
Description
pan-Raf/RTK inhibitor I-16 is a novel potent pan-raf and receptor tyrosine kinase inhibitor, potently inhibits all subtypes of rafs with ic50 values of 3.49 (brafv600e), 8.86 (araf), 5.78 (brafwt), and 1.65 nm (craf), respectively
Scientific Research Applications
Overcoming Resistance in Cancer Treatment
Pan-Raf inhibitors, including I-16, have shown promise in overcoming resistance to cancer treatments. Studies have found that I-16 can inhibit all subtypes of Rafs and display potent antiproliferative activities against various cancer cell lines. This suggests that Pan-Raf inhibitors like I-16 can be a strategic approach to combat melanoma resistance induced by therapies with selective BRafV600E inhibitors (Zhang et al., 2017).
Combination Therapies in Cancer
Combining Pan-RAF inhibitors with other therapeutic agents has been shown to be effective in treating cancers that are resistant to individual treatments. For instance, the combination of Pan-RAF and MEK inhibitors displayed strong synergy in cancer cell lines with RAS-activating events, suggesting that such combinations can be a novel therapeutic strategy for BRAF- and KRAS-mutant cancers (Whittaker et al., 2015).
Potential in Treating Various Cancer Types
Pan-RAF inhibitors have shown potential in treating a range of cancer types. Their ability to inhibit MEK/ERK in BRAF and NRAS mutant melanoma and to overcome intrinsic and acquired resistance to BRAF and BRAF/MEK inhibitors points to their broad applicability in cancer treatment (Girotti et al., 2015).
Insights from Genomic Analysis
Pan-cancer genomics analysis has highlighted the significance of the RTK-RAS-RAF-MEK pathway in oncogenesis. Such studies underscore the importance of Pan-RAF inhibitors in targeting alterations in this pathway across different cancer types, which can aid in the development of targeted cancer therapies (Imperial et al., 2017).
Exploration in Specific Cancer Types
Specific studies have focused on the development of Pan-RAF inhibitors for certain cancer types, like colorectal cancer with mutant K-RAS. Such research is vital for developing new therapeutic approaches for cancers resistant to current treatments (Hong et al., 2016).
Potential in Targeting Acute Myeloid Leukemia
Pan-RAF inhibitors have shown promise in targeting acute myeloid leukemia (AML), particularly in combination with BCL2 inhibition. This indicates their potential as a treatment strategy for AML, overcoming resistance to other treatments (Tambe et al., 2020).
Inhibiting RAF Dimers and Anti-tumor Activities
Studies on inhibitors like LY3009120, which target RAF dimers, have shown anti-tumor activities across multiple models carrying KRAS, NRAS, or BRAF mutation. This underscores the significance of Pan-RAF inhibition in treating cancers with these mutations (Peng et al., 2015).
Properties
Molecular Formula |
C29H28F3N7O3 |
---|---|
Molecular Weight |
579.5842 |
IUPAC Name |
3-(1-(9H-purin-6-yl)cyclopropane-1-carboxamido)-4-methyl-N-(4-(morpholinomethyl)-3-(trifluoromethyl)phenyl)benzamide |
InChI |
InChI=1S/C29H28F3N7O3/c1-17-2-3-18(12-22(17)38-27(41)28(6-7-28)24-23-25(35-15-33-23)36-16-34-24)26(40)37-20-5-4-19(21(13-20)29(30,31)32)14-39-8-10-42-11-9-39/h2-5,12-13,15-16H,6-11,14H2,1H3,(H,37,40)(H,38,41)(H,33,34,35,36) |
InChI Key |
JJZOMHGFHHDWQO-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(CN2CCOCC2)C(C(F)(F)F)=C1)C3=CC=C(C)C(NC(C4(C5=C6N=CNC6=NC=N5)CC4)=O)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
pan-Raf/RTK inhibitor I-16 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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